![molecular formula C24H18FN3O B6509432 3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-76-0](/img/structure/B6509432.png)
3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinolines, which are heterocyclic compounds with a two-ring structure containing a benzene ring fused with a pyridine moiety . Quinolines have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of quinolines is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “this compound” would require more specific information or computational analysis for accurate determination.Safety and Hazards
The safety and hazards associated with a specific compound depend on its structure and properties. While some information on the safety and hazards of quinoline derivatives can be found in databases like PubChem , the specific safety and hazards of “3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline” are not provided in the retrieved papers.
Mechanism of Action
Target of Action
It is known that quinoline-based compounds often interact with bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs .
Mode of Action
Quinoline derivatives generally work by inhibiting the aforementioned enzymes, thereby preventing bacterial dna replication . This results in the cessation of bacterial growth and eventually leads to bacterial death .
Biochemical Pathways
It is known that the inhibition of bacterial gyrase and topoisomerase iv enzymes disrupts the process of dna replication in bacteria . This disruption can affect various downstream processes, including protein synthesis and cell division .
Pharmacokinetics
Quinoline-based compounds are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of DNA replication . This could potentially lead to the death of the bacteria, thereby helping to clear a bacterial infection .
Biochemical Analysis
Biochemical Properties
It is known that quinoline, a core structure in this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in drug discovery
Cellular Effects
Quinoline derivatives have been reported to have various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Molecular Mechanism
It is known that quinoline derivatives can exert their effects through different mechanisms of action
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives have been used in various synthesis protocols
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology and identifying targets and new therapeutic agents
Metabolic Pathways
It is known that quinoline derivatives can be metabolized by CYP3A4
Subcellular Localization
It is known that the localization of proteins can be accurately classified from fluorescence microscopy images using deep learning
properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-2-29-19-11-8-16(9-12-19)23-21-15-26-22-13-10-17(25)14-20(22)24(21)28(27-23)18-6-4-3-5-7-18/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHUWGUBUVYRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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